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Compound of Interest

6-Chloro-2-methoxypyridine-3-
Compound Name: S
boronic acid

Cat. No.: B1487527

An In-depth Technical Guide to 6-Chloro-2-methoxypyridine-3-boronic acid: Synthesis,
Reactivity, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

6-Chloro-2-methoxypyridine-3-boronic acid is a versatile heterocyclic building block of
significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic
placement of a chloro, a methoxy, and a boronic acid group on a pyridine ring offers multiple
reaction handles for constructing complex molecular architectures. The boronic acid moiety
makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions,
one of the most powerful and widely used methods for forming carbon-carbon bonds.[2]

The pyridine core is a privileged scaffold in drug discovery, and the specific substitution pattern
of this reagent allows for the targeted synthesis of novel compounds with potential therapeutic
activity.[3][4] The chloro- and methoxy- groups can be used to modulate the electronic
properties and steric profile of the molecule or can serve as sites for further functionalization.
This guide provides a senior application scientist's perspective on the synthesis, handling, and
application of this key intermediate, with a focus on delivering robust, field-proven insights for
its effective use in the laboratory.

Physicochemical Properties and Handling
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Accurate characterization and proper handling are foundational to the successful application of
any chemical reagent. The key properties of 6-Chloro-2-methoxypyridine-3-boronic acid are
summarized below.

Property Value Reference
CAS Number 1072946-50-9 [5]
Molecular Formula CeH7BCINO3 [5]
Molecular Weight 187.39 g/mol [5]
Appearance Solid [5]
SMILES COc1nc(Cl)cccl1B(0)O [5]
InChi Key QMTFZVCHSRMZJW- (5]

UHFFFAOYSA-N

Stability and Storage: Boronic acids can be susceptible to dehydration to form boroxines and to
protodeboronation under certain conditions.[6] For optimal stability, 6-Chloro-2-
methoxypyridine-3-boronic acid should be stored under an inert atmosphere (nitrogen or
argon) in a cool, dry place, typically at 2-8°C.[7][8] Keep containers tightly closed to prevent
moisture absorption.

Safety Precautions: This compound is classified as harmful if swallowed (Acute Toxicity 4,
Oral).[5] Standard laboratory personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, should be worn during handling.[9] Work in a well-ventilated area or a
chemical fume hood.[8] Avoid creating dust. In case of contact with eyes or skin, rinse
immediately and thoroughly with water.[9]

Proposed Synthesis Pathway

While commercially available from various suppliers, understanding the synthesis of 6-Chloro-
2-methoxypyridine-3-boronic acid is crucial for purity assessment and troubleshooting. A
common and effective method for preparing aryl and heteroaryl boronic acids is through a
lithium-halogen exchange reaction at low temperatures, followed by quenching the resulting
organolithium species with a borate ester.[10] The most logical precursor for this synthesis is 3-
bromo-6-chloro-2-methoxypyridine.
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Proposed Synthesis of 6-Chloro-2-methoxypyridine-3-boronic acid

3-Bromo-6-chloro-
2-methoxypyridine
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2) B(O-iPr)s
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3-boronic acid
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Caption: Proposed synthetic route via lithium-halogen exchange.

Detailed Synthesis Protocol (Hypothetical)

This protocol is based on established procedures for analogous pyridyl boronic acids.[10]
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e Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar,
a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-6-chloro-2-
methoxypyridine (1.0 equiv) and triisopropyl borate (1.2 equiv).

e Solvent Addition: Add anhydrous tetrahydrofuran (THF) and toluene (e.g., a 1.1 mixture) via
cannula to dissolve the starting materials. The use of a co-solvent like toluene can improve
solubility and temperature control.

e Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: This low
temperature is critical to ensure the lithium-halogen exchange is much faster than any
potential side reactions, such as n-BuLi reacting with the borate ester or the solvent.[10]

e Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via the dropping
funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.

e Reaction: Stir the mixture for an additional 30-60 minutes at -78 °C. The formation of the
lithiated intermediate is typically rapid at this temperature.

e Quenching & Workup: Remove the cooling bath and allow the mixture to warm to
approximately -20 °C. Slowly add 2N aqueous HCI to quench the reaction.

 [solation: Transfer the mixture to a separatory funnel. Separate the aqueous layer and adjust
its pH to ~7.5 with 5N NaOH. The product should precipitate as a white solid.[10]

 Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If
necessary, the product can be further purified by recrystallization from a suitable solvent like
acetonitrile/water.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of 6-Chloro-2-methoxypyridine-3-boronic acid lies in its role as a
nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][4] This palladium-catalyzed
reaction forms a C(sp?)-C(sp?) bond between the boronic acid's pyridine ring and an aryl or
heteroaryl halide/triflate.
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Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active
species.

Reductive Elimination

Oxidative Addition
(R=-X)

Transmetalation
(R2-B(OH)2 + Base)
Ll

R2-Pd(Il)L2(X) RL-Pd(Il)L2(R?)

Ar-X

6-Cl-2-MeO-Py-B(OH)2

Click to download full resolution via product page
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:

o Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R*-X) bond, forming
a Pd(ll) complex.

o Transmetalation: The boronic acid (R2-B(OH)z), activated by a base, transfers its organic
group (the 6-chloro-2-methoxypyridinyl moiety) to the palladium center, displacing the halide.

[2]

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the new C-C bond (R*-R?) and regenerating the Pd(0) catalyst.[1]

Strategic Considerations for Coupling
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» Substrate Reactivity: While aryl chlorides are often more challenging substrates than
bromides or iodides, modern catalyst systems have made their use routine.[6][11] The
electron-rich nature of the 2-methoxypyridine ring can influence the rate of transmetalation.

o Catalyst and Ligand Choice: The selection of the phosphine ligand is paramount. Bulky,
electron-rich ligands are often required to promote the oxidative addition of aryl chlorides and
facilitate the reductive elimination step.[3] Ligands like SPhos, RuPhos, or
dicyclohexylphosphino-ferrocene (FcPPhz) have shown efficacy in similar challenging
couplings.[3][12] A common precatalyst is Pdz(dba)s or a Pd(Il) source like Pd(OAc): that is
reduced in situ.[2]

o Base and Solvent: A base is required to activate the boronic acid, forming a more
nucleophilic boronate species that facilitates transmetalation.[2] Common choices include
K3sPOas, K2COs, or Cs2C0Os. The solvent system often consists of an organic solvent like 1,4-
dioxane or toluene with water to aid in dissolving the base and boronic acid.[3][12]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 6-Chloro-2-methoxypyridine-3-
boronic acid with a generic aryl bromide.
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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

¢ 6-Chloro-2-methoxypyridine-3-boronic acid (1.2 equiv)

¢ Aryl bromide (1.0 equiv)

o Pdz(dba)s (1-2 mol%)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

Potassium phosphate (KsPOa4), finely powdered (3.0 equiv)

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Nitrogen or Argon gas

Procedure:

o Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), 6-
Chloro-2-methoxypyridine-3-boronic acid (1.2 equiv), KsPOa (3.0 equiv), Pdz(dba)s (0.01
equiv), and SPhos (0.02 equiv). Expert Insight: Using a slight excess of the boronic acid
helps drive the reaction to completion. The catalyst and ligand are added last to minimize air
exposure.

 Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon.
Repeat this cycle three times to ensure an inert atmosphere.

e Solvent Addition: Add the degassed dioxane/water mixture via syringe. The final
concentration is typically around 0.1 M with respect to the limiting aryl bromide.

o Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

e Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is
consumed (typically 4-24 hours).

o Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
water. Transfer to a separatory funnel and separate the layers.

o Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure.

« Purification: Purify the crude residue by flash column chromatography on silica gel to yield
the desired biaryl product.
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Spectroscopic Characterization (Predicted)

Verifying the structure and purity of the final product is essential. The following data are
predicted based on the structure and analysis of similar compounds.[13]

Analysis Predicted Data

6 8.20-8.00 (br s, 2H, B(OH)2), 7.95 (d, J=7.5
Hz, 1H, H-4), 7.05 (d, J=7.5 Hz, 1H, H-5), 3.90
(s, 3H, OCHs). Rationale: The B(OH)z protons
1H NMR (400 MHz, DMSO-de) are broad and exchangeable. The pyridine
protons H-4 and H-5 will appear as doublets,
with H-4 being more downfield due to its
proximity to the electron-withdrawing boronic

acid group.

0 164.0 (C-2), 158.0 (C-6), 142.0 (C-4), 115.0
(C-5), 110.0 (C-3, C-B bond, often broad or
unobserved), 54.0 (OCHs). Rationale: C-2 and

13C NMR (101 MHz, DMSO-ds) C-6, attached to heteroatoms, will be the most
downfield. The carbon bearing the boron atom
(C-3) can be difficult to observe due to

quadrupolar relaxation.[13]

[M+H]* = 188.0. Rationale: Electrospray
ionization should readily protonate the molecule.

Mass Spec (ESI+) The isotopic pattern for one chlorine atom (3°ClI/
37Cl in a ~3:1 ratio) will be observable at M and
M+2.

Conclusion

6-Chloro-2-methoxypyridine-3-boronic acid is a high-value, versatile reagent for synthetic
chemists. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-
coupling reaction, enabling the construction of complex biaryl and hetero-biaryl systems that
are central to modern drug discovery and materials science. A thorough understanding of its
properties, a logical synthetic approach, and carefully optimized reaction protocols, as detailed
in this guide, are essential for leveraging its full synthetic potential. By applying sound
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mechanistic principles and field-tested methodologies, researchers can confidently and
efficiently incorporate this building block into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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